molecular formula C7H12O5 B14485855 Ethyl(methoxymethyl)propanedioic acid CAS No. 66221-04-3

Ethyl(methoxymethyl)propanedioic acid

Cat. No.: B14485855
CAS No.: 66221-04-3
M. Wt: 176.17 g/mol
InChI Key: YRMPHMKWELVGAP-UHFFFAOYSA-N
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Description

Ethyl(methoxymethyl)propanedioic acid is a derivative of malonic acid, a dicarboxylic acid with the chemical formula C₅H₈O₄. This compound is characterized by the presence of an ethyl group, a methoxymethyl group, and two carboxylic acid groups. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methoxymethyl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with methoxymethyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group replaces one of the ethyl groups on the malonate ester .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of the corresponding ester, followed by acidification. This process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl(methoxymethyl)propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl(methoxymethyl)propanedioic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for drug development and its role in metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl(methoxymethyl)propanedioic acid involves its interaction with various molecular targets and pathways. It can act as a competitive inhibitor of enzymes such as succinate dehydrogenase, affecting the respiratory electron transport chain. This inhibition occurs by binding to the active site of the enzyme, preventing the usual substrate from binding and reacting .

Comparison with Similar Compounds

Uniqueness: Ethyl(methoxymethyl)propanedioic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

CAS No.

66221-04-3

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)propanedioic acid

InChI

InChI=1S/C7H12O5/c1-3-7(4-12-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

YRMPHMKWELVGAP-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)O)C(=O)O

Origin of Product

United States

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